2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(4-(3-(thiophen-2-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity: A study by Yurttaş, Tay, and Demirayak (2015) on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, inspired by the structure of 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, showcased significant anticancer activity against various cancer cell lines. This suggests that modifications and derivations on the core structure of related compounds, such as the one , could hold potential in cancer research and treatment strategies (Yurttaş, Tay, & Demirayak, 2015).
Pharmacological Properties
- Exploration of Non-Peptide CCKB/Gastrin Receptor Antagonists: The pharmacological properties of ureido-acetamide derivatives as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists were studied by Bertrand et al. (1994). These compounds displayed high affinity for CCKB receptors and gastrin binding sites, indicating their potential in therapeutic applications targeting these receptors (Bertrand et al., 1994).
Optoelectronic Properties
- Investigation of Thiazole-Based Polythiophenes: Camurlu and Guven (2015) synthesized thiazole-containing monomers for the development of conducting polymers with significant optoelectronic properties. These findings highlight the potential of structurally similar compounds in the development of materials with desirable electronic and photonic characteristics (Camurlu & Guven, 2015).
Corrosion Inhibition
- Synthesis and Evaluation of Corrosion Inhibitors: The study by Daoud et al. (2014) on the corrosion inhibition of mild steel by newly synthesized thiophene Schiff base compounds in acidic solutions underscores the relevance of thiophene derivatives in corrosion protection. This suggests potential applications of related compounds in materials science and engineering (Daoud et al., 2014).
Enzyme Inhibition and Molecular Docking
- Synthesis of 1,2,4-Triazole-Derived Compounds: Riaz et al. (2020) synthesized derivatives of 2-(4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-ylthio)acetamide for enzyme inhibitory studies. These compounds showed significant inhibition against various enzymes, indicating their potential for therapeutic use and as lead molecules in drug development (Riaz et al., 2020).
Properties
IUPAC Name |
2-[4-(thiophen-2-ylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-12-15-3-1-9-24-15)11-13-5-7-14(8-6-13)20-18(23)21-17-4-2-10-25-17/h1-10H,11-12H2,(H,19,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKZHJPZZFDBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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